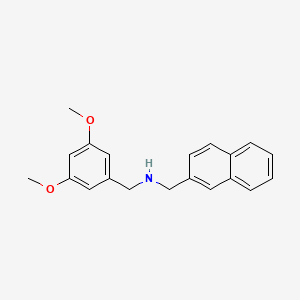
N-(2,3-dimethylphenyl)-2-(2-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-(2-naphthyloxy)acetamide, also known as Dimebon, is a drug that has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dimethylphenyl)-2-(2-naphthyloxy)acetamide is not fully understood, but it is believed to act on multiple targets in the brain. N-(2,3-dimethylphenyl)-2-(2-naphthyloxy)acetamide has been shown to block the activity of the NMDA receptor, which is involved in learning and memory. It also inhibits the activity of the histamine receptor, which can reduce inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(2-naphthyloxy)acetamide has been shown to have a number of biochemical and physiological effects in the brain. It can reduce oxidative stress and inflammation, which can protect neurons from damage. It can also improve mitochondrial function, which can increase energy production in the brain. N-(2,3-dimethylphenyl)-2-(2-naphthyloxy)acetamide has also been shown to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, which can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dimethylphenyl)-2-(2-naphthyloxy)acetamide in lab experiments is that it has been extensively studied and its effects are well-documented. It is also relatively easy to synthesize and can be obtained in high purity. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments to test specific hypotheses.
Orientations Futures
There are several future directions for the use of N-(2,3-dimethylphenyl)-2-(2-naphthyloxy)acetamide in research. One area of interest is in the treatment of other neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Another area of interest is in the development of new drugs that target the same pathways as N-(2,3-dimethylphenyl)-2-(2-naphthyloxy)acetamide but with improved efficacy and fewer side effects. Finally, there is interest in using N-(2,3-dimethylphenyl)-2-(2-naphthyloxy)acetamide as a tool to better understand the underlying mechanisms of neurodegeneration and cognitive decline.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)-2-(2-naphthyloxy)acetamide can be synthesized through a series of chemical reactions starting with 2-bromo-1,3-dimethylbenzene and 2-naphthol. The final step involves the reaction of the intermediate product with acetic anhydride to form the desired compound. The synthesis method has been refined over the years to increase yield and purity.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-2-(2-naphthyloxy)acetamide has been extensively studied for its potential in treating neurodegenerative diseases. In vitro studies have shown that N-(2,3-dimethylphenyl)-2-(2-naphthyloxy)acetamide can protect neurons from damage caused by beta-amyloid, a protein that is associated with Alzheimer's disease. In animal models, N-(2,3-dimethylphenyl)-2-(2-naphthyloxy)acetamide has been shown to improve cognitive function and reduce neurodegeneration. Clinical trials have been conducted to test the efficacy of N-(2,3-dimethylphenyl)-2-(2-naphthyloxy)acetamide in treating Alzheimer's disease, but the results have been mixed.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-14-6-5-9-19(15(14)2)21-20(22)13-23-18-11-10-16-7-3-4-8-17(16)12-18/h3-12H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVVRRIFTQKLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
![3-cyclopentyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5888821.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5888832.png)







![6-chloro-4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5888882.png)
![methyl ({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)oxy]-2-pyrimidinyl}thio)acetate](/img/structure/B5888888.png)